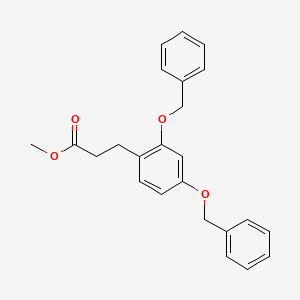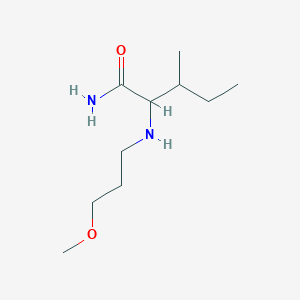![molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
[4-(4-Propylcyclohexyl)phenyl]boric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Propylcyclohexyl)phenyl]boric acid is an organoboron compound with the molecular formula C15H23BO2. It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl]boric acid typically involves the reaction of 4-(4-propylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol
Major Products:
Oxidation: Boronic esters
Reduction: Borane derivatives
Substitution: Biaryl compounds
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging.
Industry:
Materials Science: Utilized in the synthesis of liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]boric acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(4-Butylcyclohexyl)phenylboronic acid
Comparison:
- Uniqueness: The propylcyclohexyl group in [4-(4-Propylcyclohexyl)phenyl]boric acid provides steric hindrance, which can influence the reactivity and selectivity in cross-coupling reactions.
- Reactivity: Compared to phenylboronic acid, this compound may exhibit different reactivity due to the bulky substituent.
- Applications: While phenylboronic acid is widely used, the unique structure of this compound makes it suitable for specific applications in materials science and pharmaceuticals .
Propiedades
Fórmula molecular |
C15H23BO3 |
|---|---|
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)phenoxy]boronic acid |
InChI |
InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3 |
Clave InChI |
WGUBIHIZUWZKBB-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
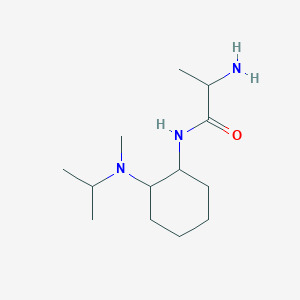
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
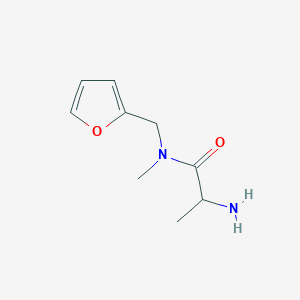
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

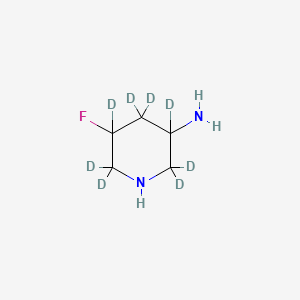
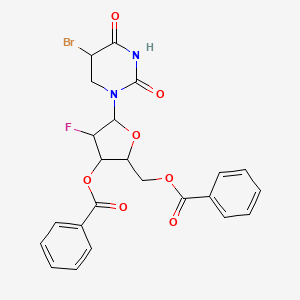
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)

